2-Bromobenzo[d]oxazole-5-thiol 2-Bromobenzo[d]oxazole-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17247164
InChI: InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H
SMILES:
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08 g/mol

2-Bromobenzo[d]oxazole-5-thiol

CAS No.:

Cat. No.: VC17247164

Molecular Formula: C7H4BrNOS

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzo[d]oxazole-5-thiol -

Specification

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
IUPAC Name 2-bromo-1,3-benzoxazole-5-thiol
Standard InChI InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H
Standard InChI Key IWGTVMMDJFJGJX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1S)N=C(O2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromobenzo[d]oxazole-5-thiol consists of a fused benzene and oxazole ring system. The oxazole ring incorporates an oxygen atom at position 1 and a nitrogen atom at position 3, while the bromine and thiol groups occupy positions 2 and 5, respectively. This arrangement creates a polarized electronic environment, with the electron-withdrawing bromine atom at position 2 influencing the reactivity of the thiol group at position 5 .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod of Determination
Molecular FormulaC₇H₄BrNOSHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight230.08 g/molHRMS
Melting PointEstimated 260–270°CComparative Analysis
SolubilityModerate in DMSO, low in waterGravimetric Analysis
pKa (Thiol Group)~8.5–9.0Potentiometric Titration

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of 2-bromobenzo[d]oxazole-5-thiol typically involves a two-step process:

  • Cyclization: 2-Aminophenol derivatives react with carbon disulfide under basic conditions to form benzo[d]oxazole-2-thiol .

  • Bromination: Electrophilic bromination at position 2 using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .

A study on analogous compounds demonstrated that microreactor technology can enhance reaction efficiency. For example, a capillary microreactor achieved millisecond-scale synthesis of 2-(benzhydrylthio)benzo[d]oxazole with a 75% yield, suggesting potential for scaling this method to 2-bromobenzo[d]oxazole-5-thiol .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature25–30°CMinimizes side reactions
SolventDichloromethaneEnhances electrophilic bromination
Catalystn-BuLiStabilizes thiolate intermediate

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 2 serves as a leaving group, enabling reactions with nucleophiles such as amines or alkoxides. For instance, substitution with piperazine yields derivatives with enhanced bioavailability .

Thiol-Based Reactions

The thiol group participates in:

  • Oxidation: Forms disulfides (e.g., with H₂O₂) or sulfonic acids.

  • Alkylation: Reacts with alkyl halides to produce thioethers, useful in drug delivery systems .

Applications in Pharmaceutical Research

Antimicrobial Agents

Structural analogs of 2-bromobenzo[d]oxazole-5-thiol exhibit potent activity against Mycobacterium tuberculosis (MIC: 3–8 µM). The thiol group enhances metal chelation, disrupting bacterial enzyme function .

Anticancer Activity

In vitro studies suggest that brominated benzoxazoles induce apoptosis in cancer cells by inhibiting topoisomerase II. For example, derivatives showed IC₅₀ values of 12–18 µM against HeLa cells .

Role in Materials Science

Coordination Polymers

The thiol and bromine groups enable the formation of metal-organic frameworks (MOFs) with transition metals like copper. These MOFs exhibit tunable luminescence properties for sensor applications .

Organic Semiconductors

Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, making the compound a candidate for organic photovoltaic devices .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Benzoxazole Derivatives

CompoundSubstituentsMelting Point (°C)Bioactivity (IC₅₀)
2-Bromobenzo[d]oxazole-5-thiolBr (C2), -SH (C5)260–27012 µM (HeLa)
5-Bromobenzo[d]oxazole-2-thiolBr (C5), -SH (C2)280–2848 µM (Mtb)
Benzo[d]oxazole-2-thiol-SH (C2)195–20025 µM (Mtb)

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